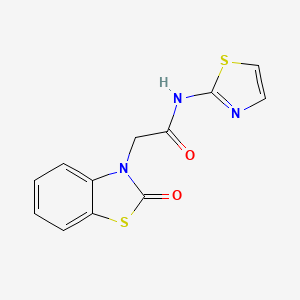![molecular formula C21H29N3O3S B15024444 6-hydroxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-5-pentyl-1-phenylpyrimidin-4(1H)-one](/img/structure/B15024444.png)
6-hydroxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-5-pentyl-1-phenylpyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-HYDROXY-2-{[2-(MORPHOLIN-4-YL)ETHYL]SULFANYL}-5-PENTYL-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by its unique structure, which includes a morpholine ring, a pentyl chain, and a phenyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-HYDROXY-2-{[2-(MORPHOLIN-4-YL)ETHYL]SULFANYL}-5-PENTYL-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common method involves the condensation of a suitable aldehyde with a β-keto ester in the presence of a base to form the dihydropyrimidinone core. Subsequent functionalization steps introduce the morpholine ring, pentyl chain, and phenyl group under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
6-HYDROXY-2-{[2-(MORPHOLIN-4-YL)ETHYL]SULFANYL}-5-PENTYL-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The morpholine ring and other substituents can be modified through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
6-HYDROXY-2-{[2-(MORPHOLIN-4-YL)ETHYL]SULFANYL}-5-PENTYL-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 6-HYDROXY-2-{[2-(MORPHOLIN-4-YL)ETHYL]SULFANYL}-5-PENTYL-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Indole derivatives: Exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
6-HYDROXY-2-{[2-(MORPHOLIN-4-YL)ETHYL]SULFANYL}-5-PENTYL-3-PHENYL-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity
Eigenschaften
Molekularformel |
C21H29N3O3S |
|---|---|
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
6-hydroxy-2-(2-morpholin-4-ylethylsulfanyl)-5-pentyl-3-phenylpyrimidin-4-one |
InChI |
InChI=1S/C21H29N3O3S/c1-2-3-5-10-18-19(25)22-21(28-16-13-23-11-14-27-15-12-23)24(20(18)26)17-8-6-4-7-9-17/h4,6-9,25H,2-3,5,10-16H2,1H3 |
InChI-Schlüssel |
XBQGLQYGZAHYIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=C(N=C(N(C1=O)C2=CC=CC=C2)SCCN3CCOCC3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethylbenzamide](/img/structure/B15024363.png)
![4-chloro-N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B15024365.png)
![N-[6,6-dimethyl-2,4-dioxo-1-(pyridin-2-ylmethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-3-methylbenzamide](/img/structure/B15024385.png)
![(2Z)-6-(4-chlorobenzyl)-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B15024387.png)
![2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-ethoxy-3-methoxyphenyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15024402.png)
![N,N'-[(2-fluorophenyl)methanediyl]bis{2-[(4-methylquinolin-2-yl)sulfanyl]acetamide}](/img/structure/B15024407.png)
![N-(2,4-dimethylphenyl)-6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15024421.png)

![2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{4-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B15024431.png)
![methyl (2E)-2-cyano-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B15024439.png)
![[6-(4-ethoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](pyrrolidin-1-yl)methanone](/img/structure/B15024445.png)
![(E)-N-(6-(4-ethoxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-ylidene)-2-methoxyaniline](/img/structure/B15024452.png)

![(2E)-2-cyano-3-[2-(3,5-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-[3-(propan-2-yloxy)propyl]prop-2-enamide](/img/structure/B15024456.png)
